Aldoxorubicin is a 6-maleimidocaproyl hydrazone derivative prodrug of the anthracycline antibiotic doxorubicin (DOXO-EMCH) with antineoplastic activity. Following intravenous administration, aldoxorubicin binds selectively to the cysteine-34 position of albumin via its maleimide moiety. Doxorubicin is released from the albumin carrier after cleavage of the acid-sensitive hydrazone linker within the acidic environment of tumors and, once located intracellularly, intercalates DNA, inhibits DNA synthesis, and induces apoptosis. Albumin tends to accumulate in solid tumors as a result of high metabolic turnover, rapid angiogenesis, hypervasculature, and impaired lymphatic drainage. Because of passive accumulation within tumors, this agent may improve the therapeutic effects of doxorubicin while minimizing systemic toxicity.
Doxorubicin(6-maleimidocaproyl)hydrazone
CAS No.: 151038-96-9
Cat. No.: VC0003139
Molecular Formula: C37H42N4O13
Molecular Weight: 750.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 151038-96-9 |
---|---|
Molecular Formula | C37H42N4O13 |
Molecular Weight | 750.7 g/mol |
IUPAC Name | N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
Standard InChI | InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
Standard InChI Key | OBMJQRLIQQTJLR-FRTGXRTISA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Doxorubicin(6-maleimidocaproyl)hydrazone (molecular formula: , molecular weight: 750.75 g/mol) is a semisynthetic derivative of doxorubicin modified at the C-13 ketone position with a 6-maleimidocaproyl hydrazone linker . The maleimide moiety enables covalent binding to thiol groups, particularly cysteine-34 of circulating albumin, while the hydrazone linker provides pH-dependent cleavage under acidic conditions .
Synthesis and Stability
The compound is synthesized via hydrazone formation between doxorubicin and 6-maleimidocaproic acid hydrazide, followed by purification to eliminate unreacted intermediates . Stability studies indicate a shelf life of ≥2 years at -20°C, with degradation occurring primarily via hydrolysis of the hydrazone bond at pH <6.0 .
Mechanism of Action
Prodrug Activation and Tumor Targeting
Following intravenous administration, the maleimide group rapidly conjugates to cysteine-34 of serum albumin, forming a stable thioether bond . This albumin-drug complex accumulates in tumors via the EPR effect, where the acidic microenvironment (pH 6.5–7.0) triggers hydrolysis of the hydrazone linker, releasing free doxorubicin . Intracellularly, lysosomal/endosomal pH (4.5–5.5) further accelerates drug release, ensuring targeted cytotoxicity .
Pharmacodynamics
Doxorubicin intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis . Preclinical models demonstrate that albumin binding increases tumor drug concentrations by 3–5 fold compared to free doxorubicin, while reducing uptake in healthy tissues such as the heart .
Preclinical Efficacy
In Vivo Tumor Models
In murine xenografts of breast carcinoma (3366), ovarian carcinoma (A2780), and small-cell lung cancer (H209), INNO-206 achieved tumor growth inhibition rates of 78–92% at 12 mg/kg, outperforming equimolar doxorubicin (45–67%) . Orthotopic pancreatic cancer (AsPC-1) models showed a 2.1-fold increase in median survival (42 vs. 20 days) .
Clinical Development
Phase I Trial (NCT00948688)
A dose-escalation study in 41 advanced cancer patients established 260 mg/m² as the recommended phase II dose, with dose-limiting toxicities (grade 3 neutropenia and mucositis) observed at 340 mg/m² . Pharmacokinetic analysis revealed a plasma half-life of 28–34 hours, with 93% of administered drug bound to albumin .
Table 1: Phase I Clinical Trial Outcomes
Parameter | Value (260 mg/m² Cohort) |
---|---|
Objective Response Rate | 10% (3/30) |
Disease Control Rate | 57% (17/30) |
Median Progression-Free Survival | 4.2 months |
Grade ≥3 Adverse Events | 12% (myelosuppression) |
Phase II Applications
Ongoing trials investigate INNO-206 in soft-tissue sarcoma (NCT02235701), pancreatic cancer, and anthracycline-resistant breast cancer, with preliminary data showing 34% partial response rates in sarcoma .
Pharmacokinetics and Biodistribution
Plasma Pharmacokinetics
The albumin-bound prodrug exhibits biphasic clearance: an initial distribution phase ( = 2.1 h) and prolonged terminal phase ( = 28–34 h) . Total exposure (AUC) increases dose-proportionally up to 340 mg/m², with <5% free doxorubicin detectable in plasma .
Table 2: Key Pharmacokinetic Parameters
Parameter | INNO-206 (260 mg/m²) | Doxorubicin (75 mg/m²) |
---|---|---|
(μg/mL) | 12.4 ± 2.1 | 1.8 ± 0.3 |
AUC₀–∞ (h·μg/mL) | 480 ± 89 | 42 ± 6 |
(L/m²) | 8.2 ± 1.5 | 1,100 ± 200 |
Tumor Biodistribution
In AsPC-1 xenografts, tumor doxorubicin concentrations reached 8.2 μg/g after INNO-206 administration vs. 1.4 μg/g for free doxorubicin, a 5.9-fold increase . Cardiac tissue levels remained below 0.2 μg/g, explaining the reduced cardiotoxicity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume